Cas no 2396-76-1 (1,2-Cyclohexanediol,1,2-diacetate, (1S,2R)-rel-)

1,2-Cyclohexanediol,1,2-diacetate, (1S,2R)-rel- structure
2396-76-1 structure
Product Name:1,2-Cyclohexanediol,1,2-diacetate, (1S,2R)-rel-
CAS No:2396-76-1
MF:C10H16O4
MW:200.231643676758
CID:264373
PubChem ID:137196
Update Time:2025-04-19

1,2-Cyclohexanediol,1,2-diacetate, (1S,2R)-rel- Chemical and Physical Properties

Names and Identifiers

    • 1,2-Cyclohexanediol,1,2-diacetate, (1S,2R)-rel-
    • (1R*,2S*)-1,2-cyclohexanediol diacetate
    • 1,2-Cyclohexanediol, diacetate, cis-
    • 2-(Acetyloxy)cyclohexyl acetate, (Z)-
    • Cyclohexane-cic-1,2-diol-diacetate
    • 2396-76-1
    • NSC-563
    • NSTPWRQTPXJRSP-UHFFFAOYSA-N
    • Cyclohexane-cic-1,2-diol diacetate
    • [(1R,2R)-2-acetyloxycyclohexyl] acetate
    • SCHEMBL7920287
    • Cyclohexane-1,2-diyl diacetate
    • 2-(Acetyloxy)cyclohexyl acetate, (E)-
    • Cyclohexane, 1,2-diacetoxy-, trans-
    • (2-acetyloxycyclohexyl) acetate
    • 1,2-CYCLOHEXYLENE DIACETATE
    • TRANS-1,2-CYCLOHEXANEDIOLDIACETATE
    • FT-0653632
    • DTXSID40938717
    • 1,2-Cyclohexanol diacetate, cis-
    • NSC563
    • 1,2-diacetoxycyclohexane
    • 2276-46-2
    • 1,2-Cyclohexanediol diacetate, trans-
    • Inchi: 1S/C10H16O4/c1-7(11)13-9-5-3-4-6-10(9)14-8(2)12/h9-10H,3-6H2,1-2H3
    • InChI Key: NSTPWRQTPXJRSP-UHFFFAOYSA-N
    • SMILES: O(C(C)=O)C1CCCCC1OC(C)=O

Computed Properties

  • Exact Mass: 200.104859
  • Monoisotopic Mass: 200.104859
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.6
  • XLogP3: 1.3

Experimental Properties

  • Density: 1.09
  • Boiling Point: 249.7°Cat760mmHg
  • Flash Point: 115.4°C

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